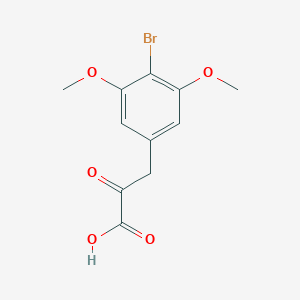
3-(4-Bromo-3,5-dimethoxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3,5-dimethoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 3,5-dimethoxybenzoic acid followed by a series of reactions to introduce the oxopropanoic acid group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3,5-dimethoxyphenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, sodium thiolate, or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions can result in a variety of functionalized aromatic compounds.
Scientific Research Applications
3-(4-Bromo-3,5-dimethoxyphenyl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3,5-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The oxopropanoic acid moiety may also play a role in the compound’s overall biological activity by participating in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-dimethoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
- 4-Bromo-3-methoxybenzoic acid
Uniqueness
3-(4-Bromo-3,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both the bromine atom and the oxopropanoic acid group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11BrO5 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
3-(4-bromo-3,5-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO5/c1-16-8-4-6(3-7(13)11(14)15)5-9(17-2)10(8)12/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
QICVCQOFBQZXPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















